Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride
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Overview
Description
Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenemethanamine core, substituted with N,N-dimethyl groups and a 4-methoxyphenylthio moiety, and is typically available as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride involves several steps. One common method includes the reaction of benzenemethanamine with N,N-dimethyl groups, followed by the introduction of the 4-methoxyphenylthio moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process typically involves the same synthetic routes but optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for its therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Shares the N,N-dimethyl substitution but lacks the 4-methoxyphenylthio moiety.
Benzimidazoles: A class of compounds with a benzimidazole core, known for their diverse biological activities.
Quinazolinone and Quinazoline Derivatives: Compounds with similar structural features and biological applications.
Uniqueness
Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride is unique due to the presence of the 4-methoxyphenylthio moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
127905-74-2 |
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Molecular Formula |
C16H20ClNOS |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-17(2)12-13-6-4-5-7-16(13)19-15-10-8-14(18-3)9-11-15;/h4-11H,12H2,1-3H3;1H |
InChI Key |
WIHXXBSWDAESTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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